molecular formula C4H7N7O2 B13901113 1H-triazole-4,5-dicarbohydrazide CAS No. 125810-59-5

1H-triazole-4,5-dicarbohydrazide

Cat. No.: B13901113
CAS No.: 125810-59-5
M. Wt: 185.15 g/mol
InChI Key: YFGFXLNOZXMDSD-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4,5-dicarboxylic acid, 4,5-dihydrazide is a chemical compound that belongs to the triazole family Triazoles are five-membered ring compounds containing three nitrogen atoms

Chemical Reactions Analysis

1H-1,2,3-Triazole-4,5-dicarboxylic acid, 4,5-dihydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

1H-1,2,3-Triazole-4,5-dicarboxylic acid, 4,5-dihydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 4,5-dihydrazide involves its interaction with specific molecular targets. These interactions can inhibit or activate certain biological pathways, depending on the context. For example, it may inhibit enzymes involved in metabolic processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

1H-1,2,3-Triazole-4,5-dicarboxylic acid, 4,5-dihydrazide can be compared with other triazole derivatives, such as:

Properties

CAS No.

125810-59-5

Molecular Formula

C4H7N7O2

Molecular Weight

185.15 g/mol

IUPAC Name

2H-triazole-4,5-dicarbohydrazide

InChI

InChI=1S/C4H7N7O2/c5-7-3(12)1-2(4(13)8-6)10-11-9-1/h5-6H2,(H,7,12)(H,8,13)(H,9,10,11)

InChI Key

YFGFXLNOZXMDSD-UHFFFAOYSA-N

Canonical SMILES

C1(=NNN=C1C(=O)NN)C(=O)NN

Origin of Product

United States

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